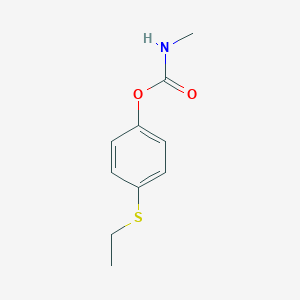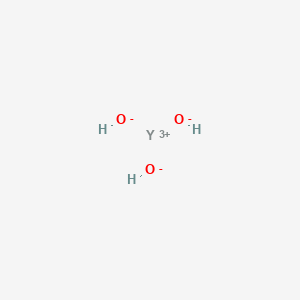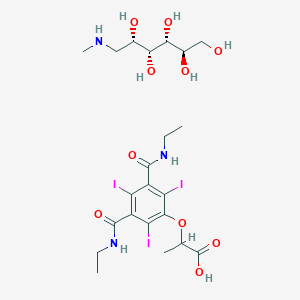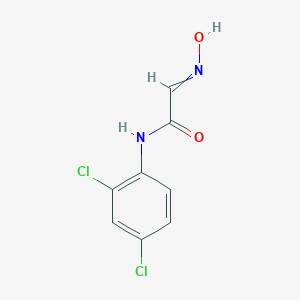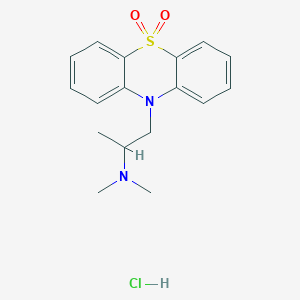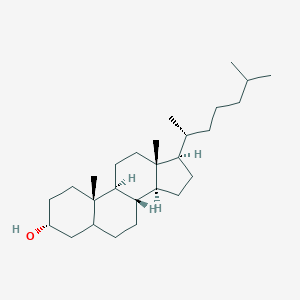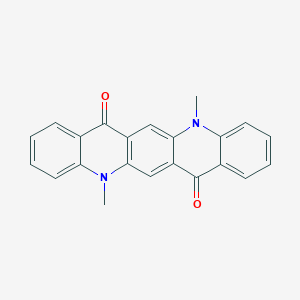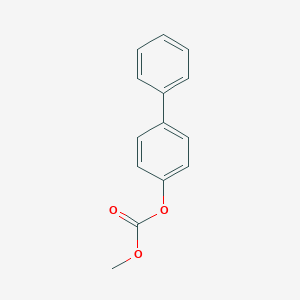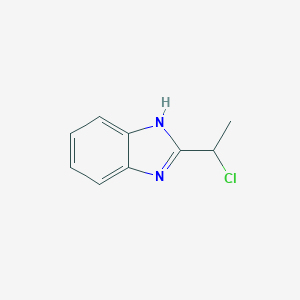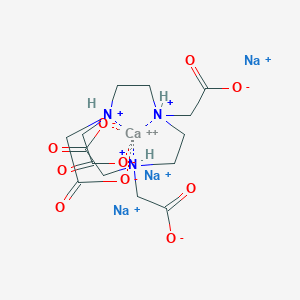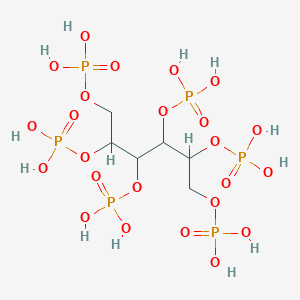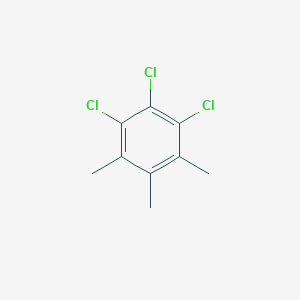
1,2,3-Trichloro-4,5,6-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4,5,6-trimethylbenzene (TCMTB) is a chemical compound that belongs to the group of halogenated organic compounds. It is a colorless to pale yellow liquid with a strong odor and is widely used as a biocide in various industrial applications. TCMTB has been extensively studied for its efficacy as a biocide and its potential impact on the environment and human health.
Mechanism Of Action
The mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene involves the disruption of the cell membrane of microorganisms. 1,2,3-Trichloro-4,5,6-trimethylbenzene is able to penetrate the cell membrane and interfere with the normal functioning of the cell. This can lead to cell death and the inhibition of microbial growth.
Biochemical And Physiological Effects
1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also have toxic effects on humans if ingested or inhaled. 1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to cause skin irritation and respiratory problems in humans. It is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC).
Advantages And Limitations For Lab Experiments
1,2,3-Trichloro-4,5,6-trimethylbenzene has been widely used as a biocide in laboratory experiments due to its efficacy against a wide range of microorganisms. However, its toxic effects on aquatic organisms and potential impact on human health must be taken into consideration when using 1,2,3-Trichloro-4,5,6-trimethylbenzene in laboratory experiments.
Future Directions
1. Development of alternative biocides that are less toxic to the environment and human health.
2. Further studies on the mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene and its potential impact on human health.
3. Development of new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene, such as in the pharmaceutical industry.
4. Investigation of the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on the microbiome of aquatic ecosystems.
5. Development of new methods for the synthesis of 1,2,3-Trichloro-4,5,6-trimethylbenzene that are more environmentally friendly.
In conclusion, 1,2,3-Trichloro-4,5,6-trimethylbenzene is a widely used biocide with both advantages and limitations for laboratory experiments. Its mechanism of action involves the disruption of the cell membrane of microorganisms, and it has been shown to have toxic effects on aquatic organisms and potential impact on human health. Future research should focus on developing alternative biocides, investigating the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on aquatic ecosystems, and developing new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene.
Synthesis Methods
1,2,3-Trichloro-4,5,6-trimethylbenzene can be synthesized by reacting 1,2,3-trimethylbenzene with chlorine in the presence of a catalyst. The reaction occurs at high temperatures and pressures and produces 1,2,3-Trichloro-4,5,6-trimethylbenzene as a byproduct.
Scientific Research Applications
1,2,3-Trichloro-4,5,6-trimethylbenzene has been used as a biocide in various industrial applications, including leather tanning, paper manufacturing, and water treatment. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. 1,2,3-Trichloro-4,5,6-trimethylbenzene is also used as a preservative in cosmetics and personal care products.
properties
CAS RN |
19219-81-9 |
|---|---|
Product Name |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Molecular Formula |
C9H9Cl3 |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |
InChI Key |
QCTIBRJBUAXXEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
Other CAS RN |
19219-81-9 |
synonyms |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



